4-苯胺基-2,6-二硝基苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

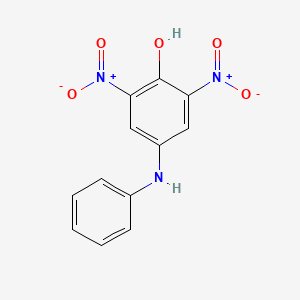

“4-Anilino-2,6-dinitrophenol” is a compound with the molecular formula C12H9N3O5 . It is related to 2,6-dinitrophenol, which is a yellow crystalline solid with a sweet musty odor .

Synthesis Analysis

A high energetic compound 4-diazo-2,6-dinitrophenol was synthesized by employing a one-pot facile method from 4-chloro-3,5-dinitroaniline . Its structure was characterized by Fourier transform infrared spectroscopy (FT-IR), elemental analysis (EA), and nuclear magnetic resonance spectroscopy (1H NMR, 13C NMR, and 15N NMR) .

Molecular Structure Analysis

The charge density of 2,6-dinitrophenol has been carefully determined from low-temperature (20 K) single-crystal X-ray diffraction data and periodic ab initio theoretical calculations .

Chemical Reactions Analysis

2,6-Dinitrophenol is degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals . The half-life for this reaction in air is estimated to be 24 days .

科学研究应用

动力学和机理研究

- 关于涉及苯胺和乙基 S-芳基硫代碳酸酯(包括 4-苯胺基-2,6-二硝基苯酚等化合物)的反应的动力学和机理的研究揭示了各种中间体的稳定性和反应性以及这些化学反应的性质。该领域的研究所对理解复杂的反应过程具有重要意义 (Castro、Leandro、Millán 和 Santos,1999)。

环境应用

- 已经探索了微生物降解 2,4-二硝基苯酚,显示了在处理含有此类化合物的工业废水中使用特定微生物的潜力。这项研究对环境管理和污染控制至关重要 (Hirooka、Nagase、Hirata 和 Miyamoto,2006)。

荧光猝灭和毒性研究

- 已经研究了各种二硝基苯酚(包括 4-苯胺基-2,6-二硝基苯酚)的荧光猝灭特性,以了解和解释它们的毒性。此类研究对于评估这些化合物的安全性和环境影响至关重要 (Dumitraş Huţanu 和 Pintilie,2013)。

化学反应中的电子和空间效应

- 对像 4-苯胺基-2,6-二硝基苯酚这样的化合物亲核芳香取代反应中的电子和空间效应的研究提供了分子结构对化学反应性的影响的见解。这项研究是有机化学领域的基础 (Crampton、Emokpae 和 Isanbor,2006)。

光解研究

- 对与 4-苯胺基-2,6-二硝基苯酚相关的化合物的 photolysis 研究(导致各种光产物的形成)是了解这些化合物在光照下的行为的关键。该知识在光化学和环境科学等领域至关重要 (Neadle 和 Pollitt,1967)。

新型化合物的合成

- 以 4-苯胺基-2,6-二硝基苯酚衍生物为底物的 novel 化合物的合成研究已经产生了在各种科学领域具有潜在应用的新化学物质 (Gondela 和 Walczak,2007)。

苯胺分解研究

- 已经探索了包括与 4-苯胺基-2,6-二硝基苯酚相关的芳基 4-硝基苯基碳酸酯的苯胺分解的动力学和机理。这项研究为这些化合物在生物和化学系统中的行为提供了至关重要的见解 (Castro、Gazitúa 和 Santos,2005)。

作用机制

Target of Action

The primary target of 4-Anilino-2,6-dinitrophenol is the mitochondrial membrane . It acts as a protonophore, an agent that can shuttle protons (hydrogen cations) across biological membranes .

Mode of Action

4-Anilino-2,6-dinitrophenol interacts with its target by dissipating the proton gradient across the mitochondrial membrane . This action collapses the proton motive force that the cell uses to produce most of its ATP chemical energy . Instead of producing ATP, the energy of the proton gradient is lost as heat .

Biochemical Pathways

The compound affects the oxidative phosphorylation pathway in the mitochondria . By uncoupling oxidative phosphorylation, it disrupts the normal energy production processes of the cell . This leads to a decrease in ATP production and an increase in heat generation .

Pharmacokinetics

Studies on related compounds suggest that it exhibits significant nonlinear pharmacokinetics, which may be attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney

Result of Action

The result of the action of 4-Anilino-2,6-dinitrophenol is a decrease in ATP production and an increase in heat generation . This can lead to increased metabolic rate and potential weight loss, but it can also lead to harmful effects such as hyperthermia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Anilino-2,6-dinitrophenol. For example, the presence of certain pollutants in water sources can affect the bioavailability of the compound . Additionally, the pH of the environment can influence the compound’s ionization state, which may affect its ability to cross biological membranes .

安全和危害

属性

IUPAC Name |

4-anilino-2,6-dinitrophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O5/c16-12-10(14(17)18)6-9(7-11(12)15(19)20)13-8-4-2-1-3-5-8/h1-7,13,16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZITFGJJVQTQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,3-Dihydrobenzofuran-5-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B603494.png)

![5-ethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B603495.png)

![ethyl 4-methyl-2-{[(9H-purin-6-ylsulfanyl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B603498.png)

![2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B603499.png)

![4-{5-[(2-oxo-2-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}ethyl)sulfanyl]-1H-tetraazol-1-yl}benzoic acid](/img/structure/B603502.png)

![2-[(4-chlorophenyl)sulfonyl]-N-(1H-1,2,4-triazol-3-yl)acetamide](/img/structure/B603503.png)

![2-[(4-Bromo-1-naphthyl)sulfonyl]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B603505.png)

![2-[(4-chlorophenyl)sulfonyl]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B603506.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B603508.png)

![6-chloro-5-({[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B603509.png)

![4-(5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid](/img/structure/B603515.png)

![4-(5-{[3-(4-chloroanilino)-3-oxopropyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid](/img/structure/B603516.png)